4-{3-[(2,4-Dimethylphenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile
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Description
Scientific Research Applications
Aerobic Oxidative Desulfurization
A study by Lu et al. (2010) describes the oxidative desulfurization of benzothiophene derivatives using an Anderson-type catalyst, highlighting a method that could be relevant for environmental applications and the purification of fossil fuels. This approach demonstrates the potential of sulfone-based compounds in catalytic reactions under mild conditions (Lu, Zhang, Jiang, & Li, 2010).
Synthesis and Biological Evaluation of Sulfonamide Derivatives
Fahim and Shalaby (2019) explored the synthesis of novel benzenesulfonamide derivatives and their biological activities. This research illustrates the chemical versatility of sulfonamide groups and their potential applications in developing new materials with specific biological activities (Fahim & Shalaby, 2019).
Sulfonated Block Copolymers for Fuel-Cell Applications
Bae, Miyatake, and Watanabe (2009) synthesized sulfonated poly(arylene ether sulfone)s block copolymers with fluorenyl groups for fuel cell applications. Their work contributes to the development of materials with high proton conductivity, demonstrating the role of sulfonyl-containing polymers in advancing energy technologies (Bae, Miyatake, & Watanabe, 2009).
Environmental-Friendly Adsorption Resins
Zhou et al. (2018) developed tertiary amine-functionalized adsorption resins for removing benzophenone-4 from water. This research shows the environmental applications of novel polymeric materials incorporating sulfonyl groups for water purification (Zhou et al., 2018).
Side-Chain-Type Poly(arylene ether sulfone)s as Anion Exchange Membranes
Wang et al. (2015) investigated poly(arylene ether sulfone)s containing quaternary ammonium groups for use as anion exchange membranes. This study highlights the importance of sulfone-based polymers in creating efficient materials for electrolyte membranes, crucial for energy conversion and storage technologies (Wang et al., 2015).
properties
IUPAC Name |
4-[3-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropoxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-13-3-8-18(14(2)9-13)24(21,22)12-16(20)11-23-17-6-4-15(10-19)5-7-17/h3-9,16,20H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYPBZSZGYKHOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)CC(COC2=CC=C(C=C2)C#N)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[(2,4-Dimethylphenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile |
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